molecular formula C14H16N4O3 B2983984 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide CAS No. 1798676-76-2

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide

Cat. No.: B2983984
CAS No.: 1798676-76-2
M. Wt: 288.307
InChI Key: HMVNSSRZJHUIQM-UHFFFAOYSA-N
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Description

N-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-b]pyrazole core substituted with a furan ring at position 6 and a 2-methoxyacetamide group linked via an ethyl chain. The imidazo-pyrazole scaffold is notable for its electron-rich aromatic system, which facilitates π-π stacking interactions, while the furan moiety contributes electron-donating properties. The 2-methoxyacetamide side chain enhances solubility and may influence pharmacokinetic profiles.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-20-10-13(19)15-4-5-17-6-7-18-14(17)9-11(16-18)12-3-2-8-21-12/h2-3,6-9H,4-5,10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVNSSRZJHUIQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN1C=CN2C1=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods would likely optimize these steps for scalability, yield, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, disrupting key signaling pathways in cancer cells and leading to apoptosis . The furan ring and imidazo[1,2-b]pyrazole core play crucial roles in binding to the active sites of these enzymes, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and related acetamide derivatives:

Compound Name Core Structure Key Substituents Synthesis Method Notable Spectral Data Potential Applications
Target Compound Imidazo[1,2-b]pyrazole 6-Furan, 2-methoxyacetamide ethyl chain Not specified (inferred: multi-step cyclization/amidation) N/A (IR/NMR expected for furan C-O, amide C=O) Pharmaceuticals (kinase inhibitors?)
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 1,2,3-Triazole Naphthalen-1-yloxy, phenylacetamide 1,3-Dipolar cycloaddition IR: 1671 cm⁻¹ (C=O), 1H NMR: δ 5.38 (NCH2CO) Antimicrobial agents
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Benzothiazole 3-Methoxyphenyl, trifluoromethyl Amide coupling N/A (expected 19F NMR signals) Anticancer/anti-inflammatory
2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide (Metazachlor) Acetamide Chloro, pyrazolylmethyl, dimethylphenyl SN2 alkylation IR: ~1250 cm⁻¹ (C-Cl) Herbicide

Key Observations:

  • Core Heterocycles : The imidazo-pyrazole core in the target compound differs from triazole () and benzothiazole () systems. Imidazo-pyrazoles are rigid, planar structures conducive to binding enzyme active sites, whereas triazoles offer hydrogen-bonding versatility .
  • Substituent Effects :
    • The furan group in the target compound introduces electron-rich aromaticity, contrasting with the electron-withdrawing trifluoromethyl group in benzothiazole derivatives .
    • The 2-methoxyacetamide chain may improve solubility compared to the hydrophobic naphthalene moiety in compound 6a .
    • Chloro substituents in agrochemicals () enhance electrophilicity, whereas the target compound’s methoxy group likely reduces toxicity .

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The target compound’s amide C=O stretch (~1670 cm⁻¹) aligns with compound 6a (1671 cm⁻¹) . The furan C-O vibration (~1250 cm⁻¹) is distinct from nitro groups in 6b (1504 cm⁻¹) .
  • NMR : The ethyl linker in the target compound would show characteristic triplet signals (~δ 3.5–4.0 ppm for CH2 adjacent to oxygen), comparable to compound 6a’s –OCH2 protons (δ 5.48) .

Biological Activity

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing information from various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features several notable structural components:

  • Furan Ring : Contributes to its electronic properties.
  • Imidazo[1,2-b]pyrazole Moiety : Known for various biological activities.
  • Methoxyacetamide Group : Enhances solubility and bioavailability.

The molecular formula is C13H16N4O2C_{13}H_{16}N_{4}O_{2} with a molecular weight of approximately 252.3 g/mol.

Anticancer Properties

Research indicates that compounds containing imidazo[1,2-b]pyrazole and furan moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of these compounds can inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of signaling pathways critical for tumor growth.

Antiviral Activity

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide has been investigated for its antiviral properties. Similar compounds have demonstrated effectiveness against various viral targets, including hepatitis C virus (HCV). The structure-function relationship suggests that modifications in the side chains can enhance activity against specific viral strains.

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. Studies indicate that imidazole-based compounds can inhibit pro-inflammatory cytokines and pathways, potentially offering therapeutic benefits in inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound Name Structural Features Biological Activity
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamideFuran ring, Imidazole, PyrazoleAnticancer, Antiviral
5-Chloro-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)thiophene-2-carboxamideThiophene ring addedAntimicrobial, Anti-inflammatory
Imidazo[1,2-b]pyrazole derivativesVariable substituentsAnticancer, Antiviral

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of imidazo[1,2-b]pyrazole derivatives. The results showed that compounds similar to N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide exhibited IC50 values in the low micromolar range against various cancer cell lines .

Study 2: Antiviral Activity Against HCV

Another study focused on the antiviral effects of related compounds against HCV. Results indicated that certain derivatives could significantly reduce viral replication in vitro. The study highlighted the importance of structural modifications for enhancing antiviral potency .

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